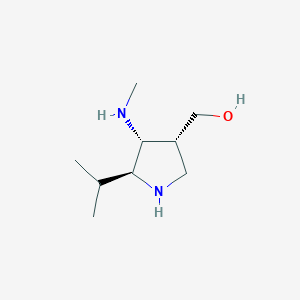
((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a pyrrolidine ring substituted with an isopropyl group, a methylamino group, and a hydroxymethyl group, making it a versatile molecule for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The isopropyl, methylamino, and hydroxymethyl groups are introduced through various substitution reactions.
Chiral Resolution: The compound is resolved into its chiral forms using techniques such as chiral chromatography or crystallization.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce hydrogen atoms selectively.
Asymmetric Synthesis: Using chiral catalysts or reagents to obtain the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
“((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxymethyl group.
Substitution: Replacement of the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As a building block for the synthesis of pharmaceuticals.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmacology: As a potential drug candidate for various therapeutic applications.
Industry: As a precursor for the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of “((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of “((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” lies in its specific combination of substituents and chiral centers, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
[(3R,4R,5S)-4-(methylamino)-5-propan-2-ylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C9H20N2O/c1-6(2)8-9(10-3)7(5-12)4-11-8/h6-12H,4-5H2,1-3H3/t7-,8-,9+/m0/s1 |
Clé InChI |
LFVHNRVSHTYASE-XHNCKOQMSA-N |
SMILES isomérique |
CC(C)[C@H]1[C@@H]([C@@H](CN1)CO)NC |
SMILES canonique |
CC(C)C1C(C(CN1)CO)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


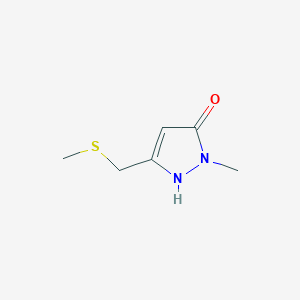
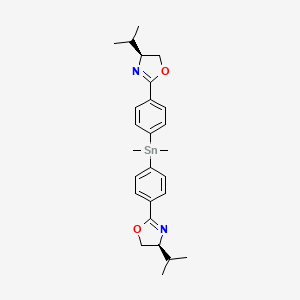
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline](/img/structure/B12882784.png)
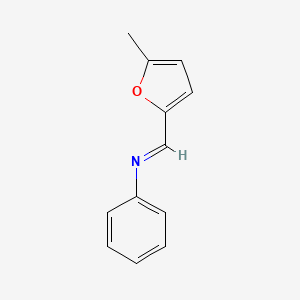
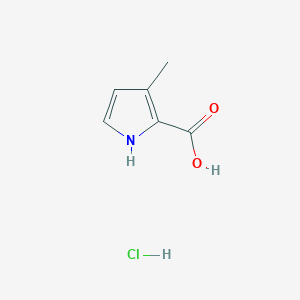

![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)


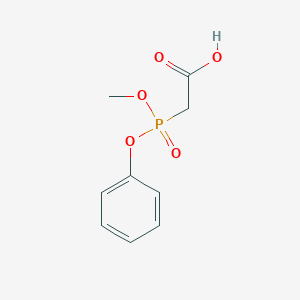
![5-(1H-benzo[d]imidazol-2-yl)furan-2-amine](/img/structure/B12882827.png)
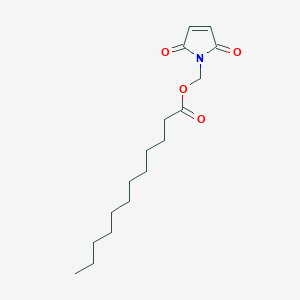
![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol](/img/structure/B12882854.png)
